(R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid molecular weight
(R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid molecular weight
An In-depth Technical Guide: Molecular Weight Determination and Significance of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid
Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Executive Summary
(R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid is a specialized chemical entity with relevance in synthetic and medicinal chemistry. A precise understanding of its molecular weight is fundamental for its synthesis, characterization, and application in research and development. This guide provides a detailed examination of the compound's molecular weight, beginning with its theoretical calculation based on its molecular formula and extending to the principles of its experimental verification via mass spectrometry. Furthermore, it contextualizes the critical role of molecular weight in ensuring stoichiometric accuracy in experimental design, confirming compound identity, and evaluating its potential as a drug candidate. This document serves as a foundational reference for professionals working with this and structurally related compounds.
Chemical Identity and Structural Characteristics
To engage with any chemical compound in a research setting, establishing its fundamental identity is the paramount first step. (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid is a chiral, non-natural amino acid derivative. The presence of a fluorine atom on the phenyl ring is a common feature in modern medicinal chemistry, often introduced to modulate a molecule's metabolic stability and binding affinity.[1][2][3]
The compound's identity is defined by several key descriptors, which are summarized below.
| Identifier | Value | Source |
| IUPAC Name | (R)-2-acetamido-2-(2-fluorophenyl)propanoic acid | Internal Standard |
| Molecular Formula | C₁₁H₁₂FNO₃ | [4] |
| CAS Number | 267401-33-2 | [4][5] |
| Synonyms | (R)-(-)-N-acetyl-alpha-(2-fluorophenyl)-alpha-methylglycine; Benzeneacetic acid, α-(acetylamino)-2-fluoro-α-methyl-, (αR)- | [4] |
Theoretical Molecular Weight Determination
The molecular weight (MW) of a compound is a cornerstone physical property derived directly from its molecular formula. It represents the sum of the atomic weights of its constituent atoms. The calculation is not merely an academic exercise; it is the theoretical benchmark against which all experimental measurements are compared.
Causality in Calculation: The Principle of Additivity
The calculation relies on the principle of additivity, using the standard atomic weights of each element as published by the International Union of Pure and Applied Chemistry (IUPAC). These standard weights are weighted averages of the masses of an element's naturally occurring isotopes.
Protocol for Calculating Theoretical Molecular Weight
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Deconstruct the Molecular Formula: Identify each element present in the formula (C₁₁H₁₂FNO₃) and the count of its atoms.
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Assign Standard Atomic Weights: Look up the standard atomic weight for each element (C, H, F, N, O).
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Calculate Subtotals: For each element, multiply its atom count by its atomic weight.
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Sum for Final Molecular Weight: Add the subtotals for all elements to arrive at the final molecular weight.
The following table details this calculation for (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid.
| Element | Symbol | Atom Count | Standard Atomic Weight ( g/mol ) | Subtotal ( g/mol ) |
| Carbon | C | 11 | 12.011 | 132.121 |
| Hydrogen | H | 12 | 1.008 | 12.096 |
| Fluorine | F | 1 | 18.998 | 18.998 |
| Nitrogen | N | 1 | 14.007 | 14.007 |
| Oxygen | O | 3 | 15.999 | 47.997 |
| Total | Calculated Molecular Weight: | 225.219 |
Note: A more precise literature value is 225.2162832 g/mol , which may use more exact atomic masses rather than standard weighted averages.[4] For most laboratory applications, a value of 225.22 g/mol is sufficient.[6]
Caption: Logical flow from molecular formula to final molecular weight.
Experimental Verification of Molecular Mass
While the theoretical molecular weight is a calculated standard, experimental verification is essential for confirming the identity and purity of a synthesized compound. The primary technique for this is Mass Spectrometry (MS) .
Expertise in Method Selection: Why Mass Spectrometry?
Mass spectrometry does not measure molecular weight directly; it measures the mass-to-charge ratio (m/z) of ionized molecules. Its unparalleled precision allows for the determination of the monoisotopic mass—the mass calculated using the mass of the most abundant isotope of each element. This provides a highly accurate fingerprint of the compound, validating its elemental composition. For C₁₁H₁₂FNO₃, this is a more precise value than the average molecular weight and is what is typically observed in high-resolution mass spectrometry (HRMS).
High-Level Experimental Workflow for Mass Spectrometry
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Sample Preparation: A small amount of the compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) compatible with the ionization technique.
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Ionization: The sample is introduced into the mass spectrometer. Electrospray Ionization (ESI) is a common "soft" ionization technique for molecules of this type. It imparts a charge onto the analyte with minimal fragmentation. The molecule will typically be observed as a protonated species [M+H]⁺ in positive ion mode or a deprotonated species [M-H]⁻ in negative ion mode.
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Mass Analysis: The resulting ions are guided into a mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap), which separates them based on their m/z ratio.
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Detection: The separated ions are detected, and their abundance is recorded.
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Data Analysis: The output is a mass spectrum, a plot of ion intensity versus m/z. The peak corresponding to the ionized molecule of interest is used to confirm the experimental mass. For (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid, one would expect to find a prominent peak at an m/z of approximately 226.09 in positive mode ([C₁₁H₁₃FNO₃]⁺) or 224.08 in negative mode ([C₁₁H₁₁FNO₃]⁻).
Caption: A generalized workflow for compound analysis by mass spectrometry.
Significance in a Research and Drug Development Context
An accurate molecular weight is indispensable for several reasons that directly impact the integrity and success of research.
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Stoichiometric Precision: In any chemical reaction or biological assay, precise quantities of reactants are required. Molar concentrations are calculated using the molecular weight (moles = mass / molecular weight). An incorrect molecular weight leads to errors in all subsequent quantitative experiments, compromising data validity.
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Compound Identity and Purity Confirmation: The experimentally determined molecular mass is a primary piece of evidence, alongside techniques like NMR and chromatography, to confirm that the target molecule has been successfully synthesized. Any deviation from the expected mass can indicate impurities, isotopic labeling, or an incorrect product.
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Drug Discovery and Pharmacokinetics: Molecular weight is a key descriptor in computational models that predict a compound's drug-like properties. For instance, it is one of the five criteria in Lipinski's Rule of Five, a guideline used to evaluate the potential for oral bioavailability. While not a rigid rule, a molecular weight under 500 g/mol is generally favored for small-molecule drugs. The study of phenylpropanoic acid derivatives is an active area of drug discovery, with applications being explored for type 2 diabetes, inflammation, and antipsychotic treatments.[7][8][9]
Conclusion
The molecular weight of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid is 225.22 g/mol . This value, derived theoretically from its molecular formula (C₁₁H₁₂FNO₃) and confirmed experimentally through high-resolution mass spectrometry, is a critical parameter. It underpins the quantitative integrity of experimental work, serves as a primary identifier for the compound, and provides foundational data for its evaluation in medicinal chemistry and drug development programs. For any researcher utilizing this compound, a thorough understanding and application of this value are essential for producing reliable and reproducible scientific outcomes.
References
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(R)-2-acetaMido-2-(2-fluorophenyl)propanoic acid CAS#: 267401-33-2 • ChemWhat. [Link]
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(R)-2-(2-Fluorophenyl)propanoic acid | C9H9FO2 | CID 28268075 - PubChem. [Link]
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Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed. [Link]
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Novel Para-Fluorophenyl Derivatives: Synthesis, Characterization, and Antipsychotic Screening - Journal of Pharmaceutical Research. [Link]
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Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities - PubMed. [Link]
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Utilization of fluorinated α-amino acids in small molecule drug design - PubMed. [Link]
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Utilization of fluorinated α-amino acids in small molecule drug design - ResearchGate. [Link]
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Fluorinated phenylalanines: synthesis and pharmaceutical applications - Beilstein Journals. [Link]
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